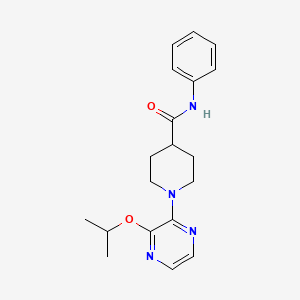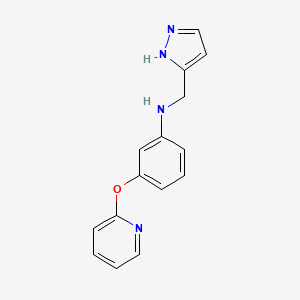
(2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid, commonly known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dental science. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) which has been shown to have significant benefits in preventing dental caries and promoting remineralization of enamel.
Mécanisme D'action
(2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid-ACP works by binding to the tooth surface and forming a protective layer that prevents the demineralization of enamel by acids produced by bacteria in the mouth. This compound-ACP also promotes remineralization of enamel by providing a source of calcium and phosphate ions that can be incorporated into the tooth structure. The ACP component of this compound-ACP is highly soluble, which allows it to penetrate into the enamel and dentin, providing a source of calcium and phosphate ions for remineralization.
Biochemical and Physiological Effects
This compound-ACP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of Streptococcus mutans, a bacterium that is responsible for the formation of dental caries. This compound-ACP has also been shown to increase the microhardness of enamel and dentin, which makes them more resistant to demineralization. Additionally, this compound-ACP has been shown to promote the remineralization of enamel and dentin, which can reverse the early stages of dental caries.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid-ACP has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under a wide range of conditions. This compound-ACP is also highly soluble, which makes it easy to work with in aqueous solutions. However, this compound-ACP has some limitations for lab experiments. It is relatively expensive compared to other dental materials, and its effectiveness can be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on (2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid-ACP. One area of research is the development of new formulations of this compound-ACP that are more effective at preventing dental caries and promoting remineralization of enamel. Another area of research is the development of new applications for this compound-ACP in areas such as orthodontics, periodontology, and endodontics. Additionally, research is needed to better understand the mechanism of action of this compound-ACP and how it can be optimized for use in dental applications.
Méthodes De Synthèse
(2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid-ACP is synthesized by the reaction of this compound with calcium and phosphate ions in a controlled environment. The this compound is obtained from casein, a protein found in milk, and is modified to contain a specific sequence of amino acids that binds to calcium ions. The ACP is synthesized by the reaction of calcium and phosphate ions in an aqueous solution. The this compound and ACP are then combined to form this compound-ACP, which is purified and dried for use.
Applications De Recherche Scientifique
(2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid-ACP has been extensively studied for its potential applications in dental science. It has been shown to have significant benefits in preventing dental caries and promoting remineralization of enamel. This compound-ACP has also been studied for its potential applications in orthodontics, periodontology, and endodontics.
Propriétés
IUPAC Name |
(2R)-1-(1-cyclopentylpyrazole-3-carbonyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14(17-9-4-3-7-13(17)15(20)21)12-8-10-18(16-12)11-5-1-2-6-11/h8,10-11,13H,1-7,9H2,(H,20,21)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOFVEQYAADLGF-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)C(=O)N3CCCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)C(=O)C2=NN(C=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)
![2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)
![[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643710.png)
![4-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-2-methyl-N-propan-2-ylbenzamide](/img/structure/B7643719.png)
![[4-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643722.png)
![1-(2-Ethylsulfinylcyclohexyl)-3-[2-(oxan-2-yl)ethyl]urea](/img/structure/B7643737.png)

![(2R)-1-[3-(1,3-dimethylpyrazol-4-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7643752.png)

![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)
![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)
![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)
![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)